sodium;5-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid
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Overview
Description
NSC45586 is a chemical compound known for its role as an inhibitor of pleckstrin homology domain and leucine-rich repeat protein phosphatase (PHLPP). It is selective for PHLPP1 and PHLPP2, which are involved in the regulation of the protein kinase B (AKT) signaling pathway . The molecular formula of NSC45586 is C20H17N6NaO3, and it has a molecular weight of 412.38 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC45586 involves the preparation of benzoic acid derivatives. The key steps include diazotization and azo coupling reactions. The reaction conditions typically involve the use of sodium nitrite and hydrochloric acid for diazotization, followed by coupling with an aromatic amine under alkaline conditions .
Industrial Production Methods
Industrial production of NSC45586 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually stored at -20°C in powder form to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
NSC45586 undergoes various chemical reactions, including:
Oxidation: NSC45586 can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: NSC45586 can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
NSC45586 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Industry: NSC45586 is used in the development of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
NSC45586 exerts its effects by inhibiting the pleckstrin homology domain and leucine-rich repeat protein phosphatase (PHLPP). This inhibition leads to the activation of the AKT signaling pathway, which plays a critical role in cell survival, growth, and metabolism . The compound specifically targets the PP2C phosphatase domain in PHLPP1 and PHLPP2, leading to increased phosphorylation and activation of AKT .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
NSC45586 is unique due to its high selectivity for PHLPP1 and PHLPP2, making it a valuable tool in studying the AKT signaling pathway. Its ability to activate AKT in neurons and its potential therapeutic applications in treating diseases related to AKT dysregulation further highlight its significance .
Properties
IUPAC Name |
sodium;5-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3.Na/c1-11-8-18(17(22)10-16(11)21)26-24-13-4-2-12(3-5-13)23-25-14-6-7-19(27)15(9-14)20(28)29;/h2-10,27H,21-22H2,1H3,(H,28,29);/q;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYXCDXPWJROPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)N)N=NC2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6NaO3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40713364 |
Source
|
Record name | sodium;(3Z)-3-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40713364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6300-44-3 |
Source
|
Record name | NSC45586 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45586 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | sodium;(3Z)-3-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40713364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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